molecular formula C11H10Cl3NO4 B12681216 (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid CAS No. 26553-34-4

(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid

Cat. No.: B12681216
CAS No.: 26553-34-4
M. Wt: 326.6 g/mol
InChI Key: LROKCBKQEZCUKI-MRVPVSSYSA-N
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Description

®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound that features a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety

Properties

CAS No.

26553-34-4

Molecular Formula

C11H10Cl3NO4

Molecular Weight

326.6 g/mol

IUPAC Name

(2R)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid

InChI

InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1

InChI Key

LROKCBKQEZCUKI-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the protection of an amino group using the trichloroethoxycarbonyl (Troc) group. One common method involves reacting (2,2,2-trichloroethoxy)methyl chloride with an amine to form the protected amine. This intermediate can then be further reacted with phenylacetic acid derivatives under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the production process .

Chemical Reactions Analysis

Stereocontrolled 1,3-Nitrogen Migration

The Troc-protected azanyl ester undergoes a Ru-catalyzed 1,3-nitrogen shift to form chiral α-amino acids:

  • Catalysts : Λ-RuDMP27 or (R,R)-FeBIP iron complexes enable enantioselective migration .

  • Mechanism : DFT calculations reveal a stepwise process involving:

    • Substrate coordination to the metal center.

    • Deprotonation and N–O bond cleavage to form a nitrene intermediate.

    • C–H insertion to generate the α-amino acid .

  • Performance :

    SubstrateCatalystYield (%)ee (%)
    Phenylacetic acidΛ-RuDMP278689
    Troc-protected(R,R)-FeBIP9591

Functional Group Compatibility

The Troc group tolerates diverse substituents on the phenyl ring, enabling synthesis of structurally varied α-amino acids:

  • Electron-donating groups (e.g., methyl, methoxy) are well-tolerated, yielding products with >90% ee .

  • Bulky substituents (e.g., 2,6-bis(trifluoromethyl)phenyl) require Fe catalysts for optimal stereocontrol .

Comparative Catalyst Performance

Catalyst selection critically impacts reaction efficiency:

Catalyst SystemAdvantagesLimitations
Ru complexes High yields (up to 96%), broad substrate scopeSensitive to air/moisture
Fe complexes Air-stable, moderate enantioselectivityLower yields for benzylic substrates

Mechanistic Insights from DFT Studies

  • Coordination geometry : Bidentate substrate binding to the metal center is essential for enantiocontrol.

  • Energy barriers : The rate-determining step (C–H insertion) has a calculated free energy barrier of 13.6 kcal/mol .

This compound’s versatility in asymmetric synthesis and compatibility with diverse reaction conditions underscore its importance in medicinal chemistry and catalysis. Its applications are bolstered by robust methodologies for both synthesis and functionalization, as evidenced by peer-reviewed studies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have explored the synthesis of compounds related to (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid for their potential anticancer properties. For instance, derivatives of phenyl acetamides have shown promising results in targeting cancer cell lines. Research indicates that modifications in the side chains can significantly enhance the anticancer efficacy of these compounds .

Anti-inflammatory Properties
Compounds derived from (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid have been investigated for anti-inflammatory effects. The presence of the trichloroethyl group is thought to contribute to the modulation of inflammatory pathways, making these compounds suitable candidates for further development in treating inflammatory diseases .

Case Study 1: Anticancer Screening
In a recent investigation, a series of phenyl acetamides were synthesized based on (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid. These compounds were screened against various cancer cell lines including MDA-MB 231. The study concluded that specific modifications in the molecular structure led to enhanced cytotoxicity against these cells .

Case Study 2: Anti-inflammatory Activity
Another study focused on assessing the anti-inflammatory activity of derivatives synthesized from (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis .

Conclusion and Future Directions

The compound (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid exhibits considerable promise in medicinal chemistry due to its diverse pharmacological applications. Future research should focus on optimizing its chemical structure to enhance bioactivity and reduce potential side effects. Additionally, further studies are warranted to explore its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the Troc group, the free amine can interact with enzymes, proteins, and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a protecting group in organic synthesis highlight its importance in scientific research.

Biological Activity

(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid, with the CAS number 26553-34-4, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₁H₁₀Cl₃N₄O₄
  • Molecular Weight : 326.564 g/mol
  • Structure : The compound features a phenyl group attached to an amino acid backbone with a trichloroethoxy carbonyl protecting group.

The biological activity of (R)-phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is primarily attributed to its interactions with various biological targets. It functions as an amino acid derivative that can influence metabolic pathways and enzyme activities. The trichloroethoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Pharmacological Studies

  • Antidiabetic Properties : Research indicates that derivatives of amino acids similar to (R)-phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid exhibit antidiabetic effects by modulating glucose metabolism. A study highlighted that compounds with similar structures showed significant activity in lowering blood glucose levels in diabetic models .
  • Neuroprotective Effects : Some studies have suggested that amino acid derivatives can provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Anticancer Activity : Preliminary investigations into the anticancer potential of this compound have shown promise. It appears to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticReduction in blood glucose levels
NeuroprotectiveDecreased oxidative stress
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats treated with (R)-phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid, significant reductions in fasting blood glucose levels were recorded after four weeks of treatment. The mechanism was linked to enhanced insulin sensitivity and improved glucose uptake in peripheral tissues.

Case Study 2: Neuroprotection in Alzheimer’s Models

A recent investigation utilized a mouse model of Alzheimer's disease where (R)-phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid was administered. Results indicated a marked improvement in cognitive function and a reduction in amyloid-beta plaque formation compared to control groups.

Research Findings

Recent literature has expanded on the synthesis and functionalization of amino acids to enhance their biological activities. The incorporation of protective groups like the trichloroethoxy carbonyl has been shown to stabilize the compounds during synthesis while retaining their pharmacological properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid, and how is stereochemical purity ensured?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of an (R)-configured α-amino phenylacetic acid precursor. A key step involves reacting (R)-2-amino-2-phenylacetic acid with 2,2,2-trichloroethyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM . Stereochemical purity is maintained using chiral auxiliaries or enantioselective enzymatic methods, as demonstrated in analogous systems for (R)-2-phenylglycine derivatives . Characterization by chiral HPLC or polarimetry is critical to confirm enantiomeric excess.

Q. How is the trichloroethoxycarbonyl (Troc) group selectively removed without degrading the core structure?

  • Methodological Answer : The Troc group is cleaved under reductive conditions using zinc dust in acetic acid or methanol at room temperature, preserving acid-sensitive functionalities . For lab-scale reactions, optimized conditions involve 3–5 equivalents of Zn, stirring for 1–3 hours, followed by filtration and neutralization. Monitoring via TLC (ethyl acetate/hexane, 3:7) or LC-MS ensures complete deprotection.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and Troc-group integration (e.g., δ ~4.5 ppm for -OCH₂CCl₃).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • Chiral Analysis : Chiral HPLC (e.g., Chiralpak® IC column) with polar solvents (MeOH/CO₂) to verify enantiopurity .
  • X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be scaled while minimizing racemization?

  • Methodological Answer : Enzymatic approaches using nitrilases or lipases (e.g., Candida antarctica Lipase B) in biphasic systems (aqueous/organic) enable scalable enantioselective amidation or esterification. For example, a chemoenzymatic route for (R)-2-phenylglycine derivatives employs KCN and benzaldehyde with nitrilase affinity for the (R)-enantiomer . Continuous-flow reactors reduce racemization risks by minimizing residence time at elevated temperatures.

Q. What strategies mitigate side reactions during Troc-group introduction in sterically hindered environments?

  • Methodological Answer : Steric hindrance at the α-amino group can lead to incomplete carbamate formation. Strategies include:

  • Activated Reagents : Using 2,2,2-trichloroethyl chloroformate with DMAP as a catalyst in DCM at 0°C .
  • Microwave Assistance : Short-duration microwave irradiation (50–60°C, 10–15 min) improves yield in hindered systems.
  • Protection-Deprotection Cycles : Temporarily masking competing functional groups (e.g., -OH with TBS) before Troc installation .

Q. How does the Troc group influence the compound’s stability under oxidative or acidic conditions?

  • Methodological Answer : The Troc group enhances stability against mild acids (e.g., HCl/dioxane) and oxidants (e.g., Sarett reagent), making it suitable for multi-step syntheses. However, prolonged exposure to strong acids (e.g., TFA) or bases (e.g., LiOH) may hydrolyze the carbamate. Stability studies using accelerated degradation conditions (40°C/75% RH) with LC-MS monitoring are recommended for protocol optimization .

Q. What role does this compound play in synthesizing glycoconjugates or peptidomimetics?

  • Methodological Answer : The Troc-protected amino acid serves as a building block in glycan and peptide synthesis. For example, it has been used in lacto-N-tetraose synthesis, where the Troc group is introduced to protect amines during glycosylation, followed by selective deprotection . Its chiral center enables stereocontrolled assembly of β-linked glycopeptides, critical for studying carbohydrate-protein interactions.

Data Contradiction & Troubleshooting

Q. How to resolve discrepancies in reported enantiomeric excess (ee) values across studies?

  • Methodological Answer : Discrepancies often arise from analytical method variability. Standardize ee measurements using:

  • Internal Standards : Spiking with pure (R)- and (S)-enantiomers.
  • Cross-Validation : Comparing chiral HPLC, NMR (with chiral shift reagents), and optical rotation data .
  • Calibration Curves : For HPLC, ensure linearity across 90–100% ee ranges.

Q. Why do some synthetic protocols report low yields despite high starting material purity?

  • Methodological Answer : Low yields may stem from:

  • Intermediate Hydrolysis : Moisture-sensitive Troc intermediates require anhydrous conditions (e.g., molecular sieves in DCM) .
  • Byproduct Formation : Competing N-acylation or O-carbamate formation. Mitigate via slow reagent addition and temperature control (-10°C to 0°C) .

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